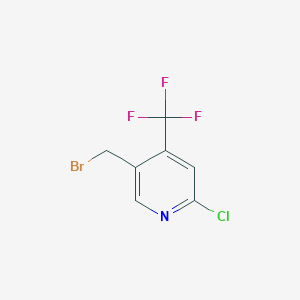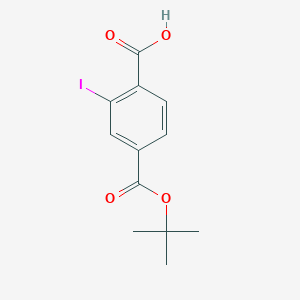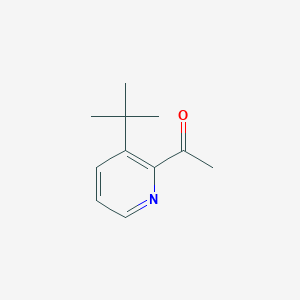
1-(3-(tert-Butyl)pyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(tert-Butyl)pyridin-2-yl)ethanone is an organic compound featuring a pyridine ring substituted with a tert-butyl group at the 3-position and an ethanone group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(tert-Butyl)pyridin-2-yl)ethanone typically involves the reaction of 3-tert-butylpyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(tert-Butyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(3-(tert-Butyl)pyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(tert-Butyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(4-tert-Butylpyridin-2-yl)ethanone: Similar structure but with the tert-butyl group at the 4-position.
2-Acetylpyridine: Lacks the tert-butyl group but has a similar ethanone substitution.
3-tert-Butylpyridine: Contains the tert-butyl group but lacks the ethanone substitution.
Uniqueness: 1-(3-(tert-Butyl)pyridin-2-yl)ethanone is unique due to the specific positioning of the tert-butyl and ethanone groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-(3-tert-butylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C11H15NO/c1-8(13)10-9(11(2,3)4)6-5-7-12-10/h5-7H,1-4H3 |
Clé InChI |
LUSUPRHBGGJRRP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC=N1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


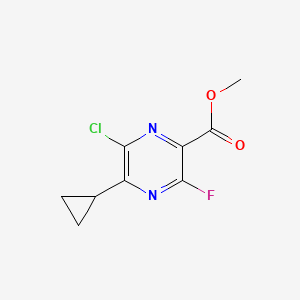
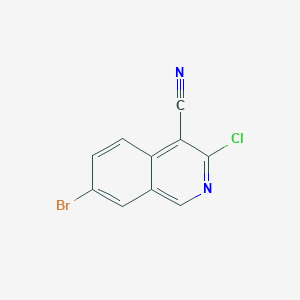


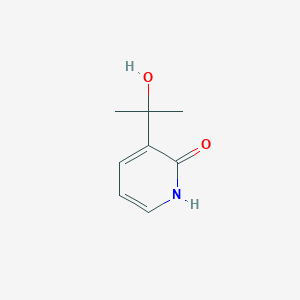

![2-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669574.png)
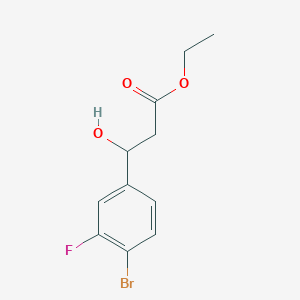
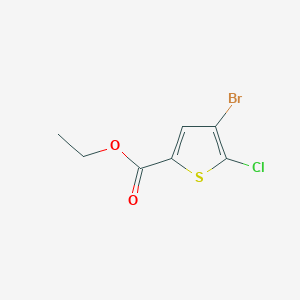

![2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)
